molecular formula C12H11BrO B8436668 2-(4-Bromophenyl)cyclopent-1-ene-1-carbaldehyde

2-(4-Bromophenyl)cyclopent-1-ene-1-carbaldehyde

Cat. No. B8436668
M. Wt: 251.12 g/mol
InChI Key: LPLUSOCQCYPTJT-UHFFFAOYSA-N
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Patent
US08106070B2

Procedure details

Manganese (IV) oxide (activated, Aldrich) (4.04 g, 46.5 mmol) was added to a solution of [2-(4-bromophenyl)cyclopent-1-en-1-yl]methanol (3.36 g, 13.3 mmol) in chloroform (25 mL) at ambient temperature. After stirring at reflux overnight, the reaction was filtered through celite (rinsing with methylene chloride) and concentrated. Chromatography over silica eluting with 0-20% ethyl acetate/hexane afforded 2-(4-bromophenyl)cyclopent-1-ene-1-carbaldehyde as an off-white solid.
Name
[2-(4-bromophenyl)cyclopent-1-en-1-yl]methanol
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.04 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:12][CH2:11][CH2:10][C:9]=2[CH2:13][OH:14])=[CH:4][CH:3]=1>C(Cl)(Cl)Cl.[O-2].[Mn+4].[O-2]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:12][CH2:11][CH2:10][C:9]=2[CH:13]=[O:14])=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
[2-(4-bromophenyl)cyclopent-1-en-1-yl]methanol
Quantity
3.36 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=C(CCC1)CO
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
4.04 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the reaction was filtered through celite (rinsing with methylene chloride)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(CCC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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